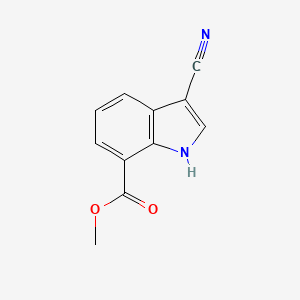

Methyl 3-cyano-1H-indole-7-carboxylate

Vue d'ensemble

Description

Methyl 3-cyano-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Fluorescence Studies

Synthesis of New 3-Arylindole-2-Carboxylates : The metal-assisted intramolecular C-N cyclization of β,β-diaryldehydroamino acids was used to synthesize new methyl 3-arylindole-2-carboxylates. These compounds exhibit solvent-sensitive emission and reasonable fluorescence quantum yields, making them candidates for fluorescent probes (Queiroz, Abreu, Castanheira, & Ferreira, 2007).

Photophysical Studies of Fluorescent Indole Derivatives : New indole derivatives synthesized from β-brominated dehydroamino acids showed high fluorescence quantum yields and solvent sensitivity. These properties suggest their potential as fluorescent probes (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Potential Medical Applications

- Anti-Cancer Activity of Methyl Indole-3-Carboxylate Derivatives : Methyl 1-(3′-indolylmethane)-indole-3-carboxylate and its derivatives were synthesized and showed inhibition of the growth of melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Other Research Applications

Conformationally Constrained Tryptophan Derivatives : Novel tryptophan analogues were designed and synthesized for peptide and peptoid conformation elucidation studies. These derivatives have a ring that limits the side chain's conformational flexibility (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Synthesis of N-Substituted Indole-3-Carboxylic Acid Derivatives : Efficient synthesis of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate via Ullmann-type intramolecular arylamination was achieved (Melkonyan, Karchava, & Yurovskaya, 2008).

Safety and Hazards

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “Methyl 3-cyano-1H-indole-7-carboxylate” and other indole derivatives could have promising future applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Methyl 3-cyano-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s stability and efficacy may be affected by environmental conditions such as air quality and humidity.

Analyse Biochimique

Biochemical Properties

Methyl 3-cyano-1H-indole-7-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli . The nature of these interactions often involves binding to the active sites of enzymes or allosteric modulation, leading to changes in enzyme activity and subsequent biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . This compound also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as DNA and proteins, altering their structure and function . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.

Propriétés

IUPAC Name |

methyl 3-cyano-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGCVEVNRZWNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463339 | |

| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443144-24-9 | |

| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

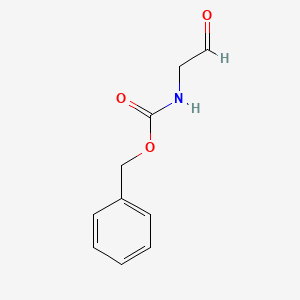

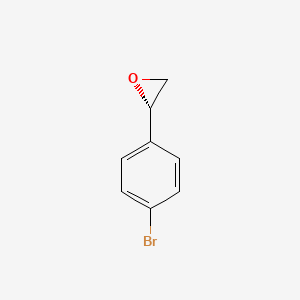

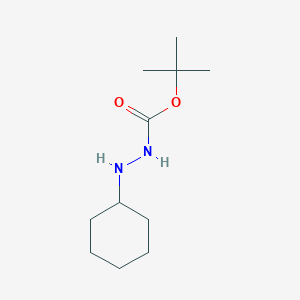

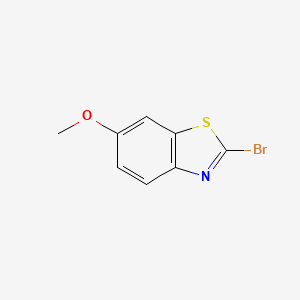

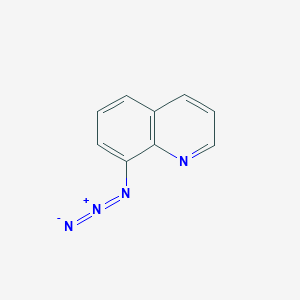

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.